PD-156707
Overview
Description
PD-156707 is a synthetic compound known for its role as a potent and selective antagonist of the endothelin A receptor subtype. This compound is notable for its high selectivity and efficacy in blocking endothelin A receptor-mediated responses, making it a valuable tool in scientific research and potential therapeutic applications .
Mechanism of Action
Target of Action
PD-156707, also known as sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate, is a potent, orally active, nonpeptide antagonist of the endothelin A (ETA) receptor subtype . The compound is highly selective for the ETA receptor (ETAR) and inhibits the binding of [125I]-ET-1 to cloned human ETAR and ETBR with Ki values of 0.17 and 133.8 nM, respectively .
Mode of Action
This compound antagonizes ET-1-stimulated phosphoinositide hydrolysis in Ltk- cells expressing cloned human ETAR with an IC50 value of 2.4 nM . This indicates that this compound interacts with its target, the ETA receptor, to inhibit the binding of endothelin-1 (ET-1), thereby preventing the subsequent biochemical reactions triggered by ET-1.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phosphoinositide pathway. By antagonizing ET-1-stimulated phosphoinositide hydrolysis, this compound prevents the production of secondary messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG) that are involved in various cellular processes, including the regulation of intracellular calcium levels .
Pharmacokinetics
It is known that this compound is orally active , suggesting good bioavailability.
Result of Action
This compound inhibits vasoconstriction in isolated blood vessels mediated by ETAR (rabbit femoral artery) and ETBR (rabbit pulmonary artery) with pA2 values of 7.5 and 4.7, respectively . When administered orally to rats, this compound blocked subsequent ETAR-mediated pressor responses in vivo but had no effect on ETBR-mediated dilator responses . This indicates that this compound can effectively block the vasoconstrictive effects of ET-1 in vivo.
Biochemical Analysis
Biochemical Properties
PD-156707 is highly selective for the ETA receptor and inhibits the binding of [125I]-ET-1 to cloned human ETA receptor and ETB receptor with Ki values of 0.17 and 133.8 nM, respectively . It antagonizes ET-1-stimulated phosphoinositide hydrolysis in Ltk- cells expressing cloned human ETA receptor with an IC50 value of 2.4 nM .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily mediated through its interaction with the ETA receptor. By antagonizing the action of endothelin-1 (ET-1), this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ETA receptor, thereby inhibiting the action of ET-1. This leads to a decrease in ET-1-stimulated phosphoinositide hydrolysis, which can influence various downstream cellular processes .
Preparation Methods
PD-156707 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is built through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s selectivity and potency.
Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve a purity of over 98%.
Industrial production methods for this compound involve scaling up the synthetic route while ensuring the consistency and quality of the final product. This includes optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures .
Chemical Reactions Analysis
PD-156707 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PD-156707 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of endothelin receptor antagonists.
Biology: Employed in experiments to understand the physiological and pathological roles of endothelin A receptors.
Medicine: Investigated for its potential therapeutic applications in conditions such as pulmonary hypertension, cardiovascular diseases, and renal disorders.
Industry: Utilized in the development of new drugs targeting endothelin receptors
Comparison with Similar Compounds
PD-156707 is unique in its high selectivity and potency for the endothelin A receptor compared to other similar compounds. Some similar compounds include:
Bosentan: A dual endothelin receptor antagonist with less selectivity for endothelin A receptor.
Ambrisentan: Another selective endothelin A receptor antagonist but with different pharmacokinetic properties.
Sitaxentan: A selective endothelin A receptor antagonist with a different chemical structure and mechanism of action
This compound stands out due to its high selectivity and efficacy, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O9.Na/c1-32-19-8-5-17(6-9-19)26(29)20(11-16-12-23(33-2)27(35-4)24(13-16)34-3)25(28(30)31)18-7-10-21-22(14-18)37-15-36-21;/h5-10,12-14H,11,15H2,1-4H3,(H,30,31);/q;+1/p-1/b25-20-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHQEGFYBMZQGM-RKVLWQGQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=C(C2=CC3=C(C=C2)OCO3)C(=O)[O-])CC4=CC(=C(C(=C4)OC)OC)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C(/C2=CC3=C(C=C2)OCO3)\C(=O)[O-])/CC4=CC(=C(C(=C4)OC)OC)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NaO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635455 | |
Record name | Sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162412-70-6 | |
Record name | Sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-156707 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.